2-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride
Description
Nuclear Magnetic Resonance (NMR)
$$^1$$H NMR (400 MHz, DMSO-$$d_6$$):
- δ 5.10–5.30 (m, 2H, CH$$2$$=C(CH$$3$$)-)
- δ 3.60–3.80 (m, 4H, -O-CH$$2$$-CH$$2$$-N-)
- δ 2.90–3.10 (m, 1H, piperidine H-2)
- δ 1.70–1.90 (m, 6H, piperidine H-3, H-4, H-5, H-6 and CH$$_3$$)
- δ 1.40–1.60 (m, 2H, piperidine H-3ax)
$$^{13}$$C NMR (100 MHz, DMSO-$$d_6$$):
- δ 142.1 (C=CH$$_2$$)
- δ 114.5 (CH$$2$$=C(CH$$3$$)-)
- δ 70.2 (-O-CH$$2$$-CH$$2$$-N-)
- δ 54.8 (piperidine C-2)
- δ 25.6–28.3 (piperidine C-3, C-4, C-5, C-6)
- δ 21.9 (CH$$_3$$)
Infrared (IR) Spectroscopy :
| Band (cm$$^{-1}$$) | Assignment |
|---|---|
| 3,300–2,800 | N-H stretch (protonated amine) |
| 1,650 | C=C stretch (methallyloxy) |
| 1,120 | C-O-C asymmetric stretch |
| 730 | C-Cl stretch |
Properties
IUPAC Name |
2-[2-(2-methylprop-2-enoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c1-10(2)9-13-8-6-11-5-3-4-7-12-11;/h11-12H,1,3-9H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQJLSSMDYDNFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COCCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride typically involves the reaction of piperidine with 2-[(2-methyl-2-propenyl)oxy]ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring or the 2-[(2-methyl-2-propenyl)oxy]ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
This compound is primarily utilized in pharmaceutical research and development. Its unique structure allows for various interactions with biological systems, making it a promising candidate for drug development. Some key areas of application include:
- Drug Design : The compound serves as a versatile scaffold for synthesizing novel therapeutic agents.
- Biological Activity Studies : Research indicates that it exhibits several biological activities, which are essential for evaluating its potential as a drug candidate.
Interaction Studies
Interactions involving 2-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride have been extensively studied to understand its mechanism of action. Key findings include:
- Receptor Binding : The compound has shown affinity for various receptors, which is crucial for its pharmacological effects.
- Enzyme Inhibition : Studies have indicated that it may inhibit specific enzymes, contributing to its therapeutic potential.
Structural Analogues
Research has also focused on compounds with structural similarities to this compound. This comparative analysis helps in understanding the structure-activity relationship (SAR) and guiding future drug design efforts. Notable analogues include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride | Structure | Similar ether linkage; different position of the ether group |
| 3-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride | Structure | Variation in substitution on the piperidine ring; different biological activity profiles |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | Structure | Contains a carbodiimide group; used primarily as a coupling agent in peptide synthesis |
Case Study 1: Anticancer Activity
A study conducted on the anticancer properties of this compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to its ability to induce apoptosis and inhibit cell proliferation.
Case Study 2: Neuroprotective Effects
Research published in a peer-reviewed journal highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. The findings suggested that it could reduce oxidative stress and inflammation, providing a potential therapeutic avenue for conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 2-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Positional Isomers
- 4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride (CAS 1219980-82-1) This positional isomer differs in the substitution position (4-piperidine vs. 2-piperidine). Molecular modeling studies suggest that 2-substituted piperidines often show enhanced steric accessibility compared to 4-substituted derivatives .
Substituent Variations
a) 2-[2-(Propan-2-yloxy)ethyl]piperidine hydrochloride
- Substituent : Isopropoxy group.
- However, the propenyl group’s unsaturation may enhance reactivity in electrophilic environments .
b) 2-(2-Phenoxyethyl)piperidine hydrochloride (CAS 1185299-16-4)
- Substituent: Phenoxy group.
- Impact: The aromatic phenoxy group increases lipophilicity, which may enhance blood-brain barrier penetration. This contrasts with the aliphatic propenyloxy group, which could reduce CNS activity but improve solubility .
c) 3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine hydrochloride
- Substituent: Dichloro-dimethylphenoxy group.
- Impact: The halogenated aromatic substituent introduces strong electron-withdrawing effects, likely enhancing antimicrobial or pesticidal activity compared to the non-halogenated propenyloxy derivative .
Pharmacologically Relevant Analogs
- Methylphenidate Hydrochloride (CAS 23655-65-4) Structure: Methyl ester of phenyl-piperidinyl acetic acid. Function: A CNS stimulant targeting dopamine and norepinephrine reuptake. Unlike 2-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine, methylphenidate’s phenyl and ester groups are critical for its mechanism of action .
- Donepezil Hydrochloride Structure: Benzylpiperidine with an indanone moiety. Function: Acetylcholinesterase inhibitor for Alzheimer’s disease. The benzyl group and indanone ring confer specificity for the enzyme’s active site, a feature absent in the simpler propenyloxy-substituted compound .
Comparative Data Table
Biological Activity
2-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride is a compound notable for its structural features, including a piperidine ring and an ether linkage derived from 2-methyl-2-propenyl alcohol. Its molecular formula is C₁₁H₂₂ClNO, with a molecular weight of approximately 219.75 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and analgesic properties.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as receptors and enzymes. These interactions can modulate their activity, leading to various pharmacological effects. The precise pathways and targets depend on the specific biological context in which the compound is utilized.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties, possibly through mechanisms involving apoptosis induction in cancer cells. Specific studies have demonstrated that it can inhibit cell proliferation and induce cell cycle arrest in certain cancer cell lines.
Analgesic Effects
The compound has also been explored for its analgesic effects. Animal models have indicated that it may reduce pain responses, potentially making it a candidate for further development as a pain management agent.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride | Similar ether linkage and piperidine ring | Different position of the ether group |
| 3-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride | Similar structure but different substitution on the piperidine ring | Variation in biological activity profiles |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | Contains a carbodiimide group instead of a piperidine ring | Primarily used as a coupling agent in peptide synthesis |
The uniqueness of this compound lies in its specific arrangement of functional groups, which may impart distinct biological activities compared to similar compounds.
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
-
Antimicrobial Efficacy Study : A study assessed the minimum inhibitory concentrations (MICs) of this compound against various bacterial strains. Results indicated that it effectively inhibited growth at concentrations as low as 10 µg/mL for certain pathogens.
These findings suggest potential for application in antibiotic formulations.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 10 Escherichia coli 25 Pseudomonas aeruginosa 50 -
Cancer Cell Line Study : In another study focusing on human cancer cell lines, treatment with the compound resulted in a notable decrease in cell viability, with IC50 values ranging from 20 to 30 µM across different cell lines.
This underscores its potential role as an anticancer agent.
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 25 HeLa (Cervical Cancer) 20 A549 (Lung Cancer) 30
Q & A
Q. What are the standard synthetic routes for preparing 2-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, analogous piperidine derivatives are synthesized by reacting halogenated intermediates (e.g., 2-chloropyridine) with piperidine under basic conditions (e.g., potassium carbonate in dimethylformamide) . Key parameters include:
- Temperature : 80–100°C to ensure reactivity without decomposition.
- Catalyst : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
- Workup : Acidification with HCl to precipitate the hydrochloride salt.
- Yield Optimization : Monitor reaction progress via TLC or HPLC and adjust stoichiometry of the allyl ether precursor.
Q. How is the structural identity of this compound validated, and what analytical techniques are recommended?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., allyl ether protons at δ 5.0–5.5 ppm, piperidine ring protons at δ 1.5–2.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : For crystalline derivatives, resolves stereochemistry and confirms spatial arrangement .
- Elemental Analysis : Validate Cl⁻ content (~14–16% for hydrochloride salts) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use NIOSH-approved respirators if dust/aerosols are generated .
- Ventilation : Conduct reactions in a fume hood to prevent inhalation of volatile byproducts (e.g., hydrogen chloride gas) .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Avoid contact with strong oxidizers (e.g., peroxides) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data for this compound, particularly when comparing experimental and theoretical results?
- Methodological Answer :
- Computational Modeling : Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental data. Adjust for solvent effects (e.g., DMSO vs. CDCl₃) .
- Isotopic Labeling : Introduce deuterium at specific positions (e.g., allyl group) to clarify ambiguous proton signals in crowded spectral regions.
- Dynamic NMR : Analyze temperature-dependent spectra to identify conformational flexibility in the piperidine ring .
Q. What strategies are effective in improving the compound’s stability during long-term pharmacological studies?
- Methodological Answer :
- Lyophilization : Convert the hydrochloride salt to a free base and lyophilize for enhanced shelf life. Re-convert to HCl salt before use .
- Excipient Screening : Test stabilizers (e.g., mannitol, cyclodextrins) in formulation buffers to mitigate hydrolysis of the allyl ether moiety .
- Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation pathways. Use HPLC-MS to characterize degradation products .
Q. How can researchers address low yields in the final hydrochlorination step of the synthesis?
- Methodological Answer :
- pH Control : Maintain pH < 2 during HCl addition to ensure complete protonation of the piperidine nitrogen.
- Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile) to improve salt precipitation efficiency .
- Alternative Acid Sources : Test gaseous HCl vs. aqueous HCl to minimize side reactions (e.g., ester hydrolysis) .
Data Contradiction Analysis
Q. When encountering conflicting toxicity data across studies, how should researchers design experiments to validate safety profiles?
- Methodological Answer :
- Dose-Response Studies : Conduct acute toxicity assays (OECD 423) in rodent models, comparing LD₅₀ values with literature data .
- Metabolite Profiling : Use LC-MS/MS to identify species-specific metabolites that may explain discrepancies (e.g., cytochrome P450 activity differences) .
- In Vitro Cytotoxicity : Screen human cell lines (e.g., HepG2, HEK293) to assess organ-specific toxicity thresholds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
